molecular formula C14H19FN2O2 B1294088 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-36-9

4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294088
M. Wt: 266.31 g/mol
InChI Key: XOWTYCCSUQXXJG-UHFFFAOYSA-N
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Description

The compound "4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the benzo[e][1,4]diazepine class, which is a subset of benzo and seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds are of interest due to their unique structural features and potential for significant physiological and pharmacological activities, including antimicrobial, anti-neuroinflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of related 1,4-diazepine derivatives often involves the use of azides or nitro compounds as starting materials. For instance, stable 1H-1,3-diazepines can be obtained by photolysis of trifluoromethyl-substituted azido-pyridines in the presence of alcohols or amines . Solid-phase synthesis techniques using polystyrene resin have been described for the preparation of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, with key synthons such as 4-chloro-2-fluoro-5-nitrobenzoic acid . Additionally, the one-pot conversion of azidotetrafluoropyridine to various diazepine derivatives has been reported, demonstrating the versatility of these synthetic approaches .

Molecular Structure Analysis

The molecular structure of benzo[e][1,4]diazepine derivatives has been studied through various methods, including X-ray diffraction analysis. For example, the crystal structures of 4-hydroxy analogues of tetrahydro-1-benzazepine with fluoro and chloro substituents have been examined, revealing that while these compounds are isomorphous, they are not strictly isostructural due to variations in unit-cell dimensions and intermolecular interactions . Similarly, slight differences in the molecular conformations of 7-fluoro and 7-chloro analogues of 1,4-epoxy-1-benzazepine have been sufficient to alter the range of significant hydrogen bonds in their structures .

Chemical Reactions Analysis

The chemical reactivity of benzo[e][1,4]diazepine derivatives includes transformations such as ring contractions. For instance, N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo deprotonation followed by ring contraction to quinolone-2,4-diones with high enantioselectivity, which is an efficient entry to a potentially useful drug scaffold . The one-pot double condensation reaction of 2-thenoyltrifluoroacetone with diamines has led to the formation of various 1,4-diazepine derivatives, confirming the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[e][1,4]diazepine derivatives are influenced by their molecular structure and substituents. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets. The pharmacological evaluation of related tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has shown promising anxiolytic and analgesic properties, indicating the potential for these compounds to be developed into therapeutic agents . The spectroscopic and structural data of these compounds, including their tautomeric forms, have been characterized by various techniques such as FT-IR, NMR, and X-ray diffraction analysis .

Safety And Hazards

“4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is known to cause skin irritation . Safety measures should be taken while handling this compound, including avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWTYCCSUQXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649622
Record name tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-36-9
Record name tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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